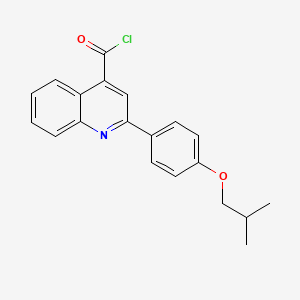![molecular formula C13H16N4O B1393942 N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide CAS No. 1160261-64-2](/img/structure/B1393942.png)
N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide
Descripción general
Descripción
“N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide” is a chemical compound with the molecular formula C13H16N4O. It is related to a class of compounds that have been reported to be potent inhibitors of D4 receptors .
Synthesis Analysis
The synthesis of compounds similar to “N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide” has been reported in the literature. For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Additionally, piperidone analogs, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide and its derivatives have been synthesized and characterized for various applications. For instance, antimicrobial nano-materials containing similar compounds were synthesized and evaluated against pathogenic bacteria and Candida species. These compounds showed significant antimicrobial activities, particularly against fungi (Mokhtari & Pourabdollah, 2013).
- In another study, N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their enzyme inhibitory activities, showing promise in biochemical applications (Khalid et al., 2014).
Application in Material Science
- N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus have been synthesized and screened for antibacterial activity, highlighting their potential use in developing new antibacterial agents (Iqbal et al., 2017).
Biological and Pharmacological Research
- Several studies have explored the biological activity of compounds structurally similar to N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide. For example, research on N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide highlighted its structure and potential interactions based on molecular geometry, suggesting its utility in drug design and molecular engineering (Ismailova et al., 2014).
- Another study synthesized bioactive sulfonamides bearing the piperidine nucleus, which exhibited talent against cholinesterase, an enzyme relevant in neurodegenerative diseases (Khalid, 2012).
Propiedades
IUPAC Name |
N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10(18)16-12-4-7-17(8-5-12)13-11(9-14)3-2-6-15-13/h2-3,6,12H,4-5,7-8H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMOPYDCRCHUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393859.png)



![4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B1393864.png)








